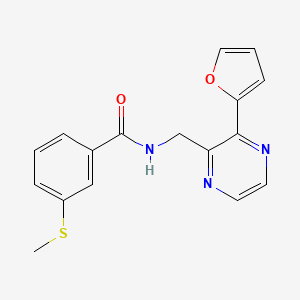

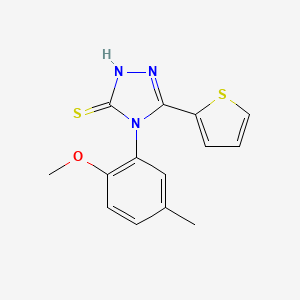

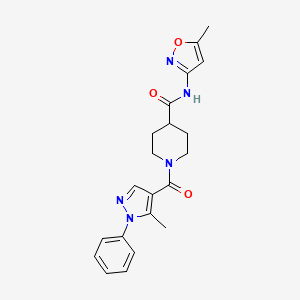

![molecular formula C15H15N5O B2941594 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1206986-54-0](/img/structure/B2941594.png)

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis . Imidazole is also known as 1, 3-diazole and it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the formation of new bonds and the breaking of existing ones. The exact details of these reactions would depend on the specific synthetic route used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole, a key component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antibacterial and Antimycobacterial Agents

Imidazole derivatives have been recognized for their antibacterial properties. They are particularly effective against a range of bacterial strains, including drug-resistant varieties. The compound’s structure suggests potential efficacy as an antibacterial agent, which could be explored for treating infections caused by various bacteria .

Anti-inflammatory and Antitumor Applications

The imidazole ring is a common feature in many anti-inflammatory and antitumor drugs. This compound’s unique structure, incorporating both imidazole and pyrazole moieties, may offer new pathways for the development of medications targeting chronic inflammation and cancer .

Antidiabetic Activity

Imidazole-containing compounds have shown promise in the treatment of diabetes. Their ability to modulate biological pathways related to insulin sensitivity and glucose metabolism makes them candidates for antidiabetic drug development .

Antiviral and Antioxidant Properties

The compound’s imidazole core is associated with antiviral and antioxidant activities. Research into similar structures has indicated potential applications in preventing viral infections and reducing oxidative stress within cells .

Anti-amoebic and Antihelmintic Effects

Compounds with an imidazole base have been used to treat parasitic infections. This particular compound could be investigated for its efficacy against amoebic and helminthic infections, providing a new tool for combating these diseases .

Synthesis of Functional Molecules

The regiocontrolled synthesis of substituted imidazoles, like the compound , is crucial for creating functional molecules used in various applications, including materials science and pharmaceuticals .

Orientations Futures

The compound (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone offers potential applications in various fields due to its unique structure and properties. It is an exciting compound for further exploration and experimentation. Future research could focus on exploring its potential applications in various fields, including drug development .

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have various effects at the molecular and cellular level .

Propriétés

IUPAC Name |

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-ethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-2-20-13(7-8-16-20)14(21)19-10-9-18-12-6-4-3-5-11(12)17-15(18)19/h3-8H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKAUEJCKZPCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCN3C2=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)

![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)